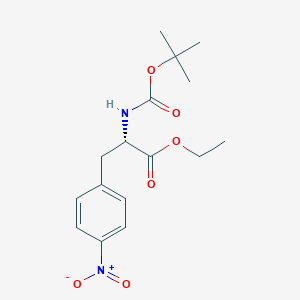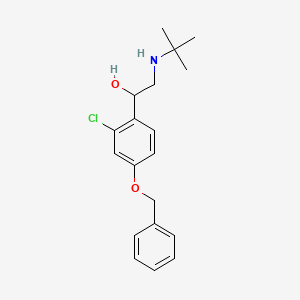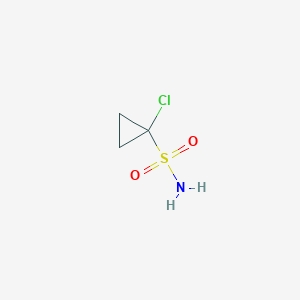![molecular formula C16H15N5 B3038031 (2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile CAS No. 7014-14-4](/img/structure/B3038031.png)
(2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Compounds
Synthesis of Pyridazines and Phthalazines : Al-Mousawi et al. (2008) reported the synthesis of various compounds like 5-methyl-3-oxo-2-phenyl-6-phenylazo-2,3-dihydropyridazine-4-carbonitrile, which is derived from the reaction of formazans with ethyl cyanoacetate, leading to the production of aminothienopyridazinones and aminophthalazines (Al-Mousawi et al., 2008).
Structural and Photophysical Characterization : Chin et al. (2010) conducted a study on the synthesis, X-ray structure analysis, and photophysical characterization of a related compound, 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine. This study provided insights into the structure and excited state transitions of the compound (Chin et al., 2010).
Reactivity and Mechanism Studies
Investigation of Isomer Formation : Jollimore et al. (1996) explored the effect of ortho and para substituents on the formation of E and Z isomers of arylhydrazones obtained from diazonium coupling, which is relevant to understanding the reactivity and configuration of such compounds (Jollimore et al., 1996).
Electrochemical Modification and Analysis : The study by Cline et al. (2009) on the electrochemical modification of glassy carbon electrodes with diazonium ions provides insight into the utility of such compounds in modifying electrode surfaces for various applications (Cline et al., 2009).
Application in Synthesis of Heterocycles
Synthesis of Pyrimidines and Pyrazoles : Tirlapur and Noubade (2010) demonstrated the synthesis of new pyrimidines and pyrazoles derivatives from 4-aminotoluidine and ethyl acetoacetate, highlighting the use of such compounds in the creation of biologically active molecules (Tirlapur & Noubade, 2010).
Cyclopropanation and Cyclopropenation Reactions : Hock et al. (2017) discussed the use of diazo acetonitrile in iron-catalyzed cyclopropanation and cyclopropenation reactions, which are crucial in organic synthesis (Hock et al., 2017).
Mechanism of Action
properties
IUPAC Name |
1-cyano-N'-(4-methylanilino)-N-(4-methylphenyl)iminomethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-12-3-7-14(8-4-12)18-20-16(11-17)21-19-15-9-5-13(2)6-10-15/h3-10,18H,1-2H3/b20-16+,21-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGVMZLBOOGORA-TUPWHSGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)N=NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C#N)/N=NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]piperidine](/img/structure/B3037952.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B3037953.png)



![5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B3037960.png)
![5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3037962.png)

![(3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3037965.png)

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime](/img/structure/B3037969.png)
![3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037971.png)